Lipophilicity Advantage Over Methyl Ester Analog for Drug-like Property Tuning
Ethyl 4-bromo-6-methylpyridine-3-carboxylate exhibits a computed XLogP3 of 2.2, compared to a computed XLogP3 of approximately 1.7 for the methyl ester analog methyl 4-bromo-6-methylnicotinate (CAS 886372-03-8) [1][2]. This ΔlogP of ~0.5 translates to roughly a 3.2-fold higher calculated partition coefficient, which can meaningfully influence membrane permeability, metabolic stability, and oral bioavailability in drug development programs [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem computed) |
| Comparator Or Baseline | Methyl 4-bromo-6-methylnicotinate, XLogP3 = ~1.7 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 (approx. 3.2-fold higher partition coefficient) |
| Conditions | Computed XLogP3 values from PubChem (XLogP3 3.0 algorithm); experimental logP validation pending |
Why This Matters
For procurement decisions where the building block serves as an early intermediate in drug discovery, the higher lipophilicity of the ethyl ester may better mimic lead-like or drug-like property space, reducing the need for additional late-stage optimization cycles.
- [1] PubChem Compound Summary for CID 127002859, Ethyl 4-bromo-6-methylpyridine-3-carboxylate. XLogP3-AA: 2.2. View Source
- [2] PubChem Compound Summary for CID 27768008, Methyl 4-bromo-6-methylnicotinate. XLogP3-AA: 1.7. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
